![molecular formula C32H35ClFN7O2 B13404349 2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adagrasib, sold under the brand name Krazati, is an anticancer medication used to treat non-small cell lung cancer and colorectal cancer. It is an inhibitor of the RAS GTPase family, specifically targeting the KRAS G12C mutation . This compound is taken orally and is being developed by Mirati Therapeutics .
Méthodes De Préparation
Adagrasib is synthesized through a multi-step process involving several key intermediates. The process also involves a transition-metal-free oxidation of a sulfide intermediate and the use of a leaving group with favorable steric and electronic characteristics at the 4-OH position of the tetrahydropyridopyrimidine core . Industrial production methods have been optimized to enhance scalability and reduce costs, including the removal of halogenated solvents and the implementation of single crystallization of the final active pharmaceutical ingredient .
Analyse Des Réactions Chimiques
Adagrasib undergoes various chemical reactions, including oxidation, nucleophilic aromatic substitution, and crystallization. Common reagents used in these reactions include chiral building blocks, sulfide intermediates, and specific leaving groups . The major products formed from these reactions are the key intermediates and the final active pharmaceutical ingredient, adagrasib .
Applications De Recherche Scientifique
Adagrasib has shown significant clinical activity in pretreated patients with several tumor types, including non-small cell lung cancer and colorectal cancer . It is used in combination with other agents, such as cetuximab, to enhance its efficacy . The compound is also being investigated for its potential use in other solid tumors harboring the KRAS G12C mutation . Additionally, adagrasib’s ability to penetrate the central nervous system makes it a promising candidate for treating brain metastases .
Mécanisme D'action
Adagrasib is a small molecule covalent inhibitor of KRAS G12C. It selectively and irreversibly binds to the KRAS G12C protein, locking it in its inactive guanosine diphosphate-bound state . This inhibition prevents downstream signaling in the RAS pathway, leading to tumor cell death and shrinkage . The compound specifically targets the cysteine 12 residue in the KRAS G12C protein, thereby inhibiting KRAS-dependent signaling .
Comparaison Avec Des Composés Similaires
Adagrasib is often compared with sotorasib, another KRAS G12C inhibitor approved by the FDA . Both compounds are used to treat non-small cell lung cancer with the KRAS G12C mutation. adagrasib has shown the ability to penetrate the central nervous system, making it effective against brain metastases, which is a unique feature compared to sotorasib . Other similar compounds include AMG-510 and MRTX849, which also target the KRAS G12C mutation .
Propriétés
Formule moléculaire |
C32H35ClFN7O2 |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
2-[4-[7-(8-chloronaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3 |
Clé InChI |
PEMUGDMSUDYLHU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)

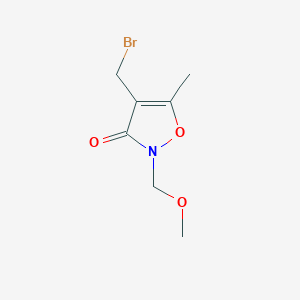
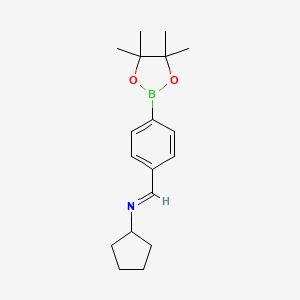
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
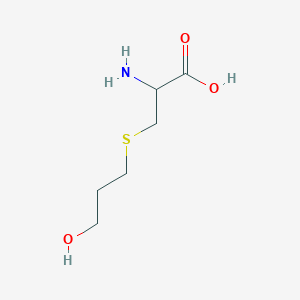
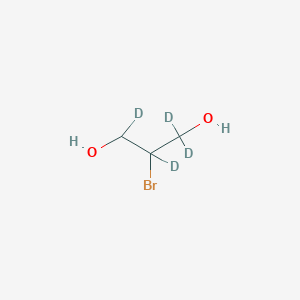
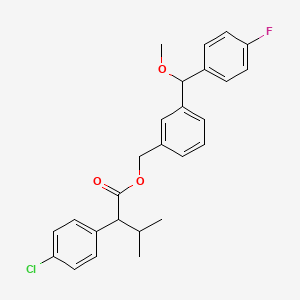
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)

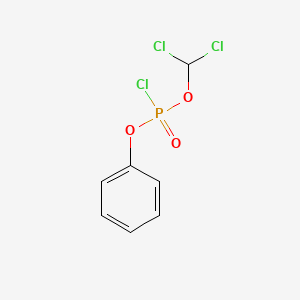
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
